molecular formula C13H17F3N2O2S B6907033 N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine

N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6907033
M. Wt: 322.35 g/mol
InChI Key: MXNBHWCRVQLAQI-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, along with a methylsulfonyl group attached to a cyclohexyl ring

Properties

IUPAC Name

N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-21(19,20)10-6-4-9(5-7-10)18-12-11(13(14,15)16)3-2-8-17-12/h2-3,8-10H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNBHWCRVQLAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)NC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the cyclohexyl ring separately, followed by the introduction of the trifluoromethyl and methylsulfonyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylsulfonylcyclohexyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the trifluoromethyl and methylsulfonyl groups attached to both a pyridine and cyclohexyl ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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